N-(3,3-diphenylpropyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide
CAS No.: 853751-89-0
Cat. No.: VC7009410
Molecular Formula: C25H24N2O3
Molecular Weight: 400.478
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853751-89-0 |
|---|---|
| Molecular Formula | C25H24N2O3 |
| Molecular Weight | 400.478 |
| IUPAC Name | N-(3,3-diphenylpropyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
| Standard InChI | InChI=1S/C25H24N2O3/c28-24(16-18-27-22-13-7-8-14-23(22)30-25(27)29)26-17-15-21(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,21H,15-18H2,(H,26,28) |
| Standard InChI Key | YUOKGOPLNBQMDZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(CCNC(=O)CCN2C3=CC=CC=C3OC2=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key moieties:
-
Benzoxazole Ring: A heterocyclic system comprising fused benzene and oxazole rings, with a ketone group at the 2-position.
-
Propanamide Linker: A three-carbon chain terminating in an amide group, which connects the benzoxazole to the diphenylpropyl substituent.
-
Diphenylpropyl Group: A branched alkyl chain bearing two phenyl groups at the 3-position, enhancing lipophilicity and steric bulk.
The SMILES notation C1=CC=C(C=C1)C(CCNC(=O)CCN2C3=CC=CC=C3OC2=O)C4=CC=CC=C4 and InChIKey YUOKGOPLNBQMDZ-UHFFFAOYSA-N provide precise representations of its connectivity and stereochemical features.
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 400.478 g/mol |
| Molecular Formula | C₂₅H₂₄N₂O₃ |
| IUPAC Name | N-(3,3-diphenylpropyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
| Topological Polar Surface | 64.6 Ų |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 3 (amide O, benzoxazole O, ketone O) |
Solubility data remain unavailable, but the diphenylpropyl group suggests limited aqueous solubility and high lipid membrane permeability.
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of N-(3,3-diphenylpropyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide likely involves multi-step reactions:
-
Benzoxazole Formation: Cyclocondensation of 2-aminophenol with a carbonyl source under acidic conditions generates the 2-oxo-benzoxazole core .
-
Propanamide Attachment: A Michael addition or nucleophilic substitution links the propanamide chain to the benzoxazole nitrogen .
-
Diphenylpropyl Substitution: Alkylation of the propanamide’s terminal amine with 3,3-diphenylpropyl bromide introduces the lipophilic group.
A related compound, 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-phenylethyl)propanamide (PubChem CID 3163759), employs similar strategies, substituting the diphenylpropyl group with a phenylethyl moiety .
Structural Analogues
Comparative analysis with analogues reveals trends in molecular weight and bioactivity:
The diphenylpropyl variant’s higher molecular weight and lipophilicity may enhance receptor-binding affinity in hydrophobic pockets compared to smaller analogues .
Hypothetical Applications and Biological Relevance
Medicinal Chemistry
Benzoxazole derivatives exhibit diverse pharmacological activities:
-
Antimicrobial Effects: Analogues like 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate (CID 3279213) inhibit bacterial growth by disrupting cell wall synthesis .
-
Enzyme Inhibition: The amide linkage in N-(3-chloro-4-methoxyphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide (CID 7580962) confers selectivity for kinase targets .
-
Anti-inflammatory Action: Diphenyl groups in related compounds modulate COX-2 and LOX pathways, reducing prostaglandin synthesis.
While direct evidence for 853751-89-0 is lacking, its structural features align with these mechanisms, suggesting potential as a lead compound in drug discovery.
Materials Science
Benzoxazoles’ rigid aromatic systems and electron-deficient rings make them candidates for:
-
Organic Semiconductors: π-Conjugated systems facilitate charge transport in thin-film transistors.
-
Fluorescent Probes: The benzoxazole core’s inherent fluorescence could be tuned for imaging applications .
Challenges and Future Directions
Knowledge Gaps
-
Solubility and Stability: Experimental data on pharmacokinetics and degradation pathways are absent.
-
Synthetic Optimization: Current routes may suffer from low yields; catalytic methods or flow chemistry could improve efficiency .
Research Opportunities
-
Structure-Activity Relationships (SAR): Systematic modification of the diphenylpropyl and amide groups could optimize bioactivity.
-
Computational Modeling: Molecular docking studies may predict target engagement with enzymes or receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume